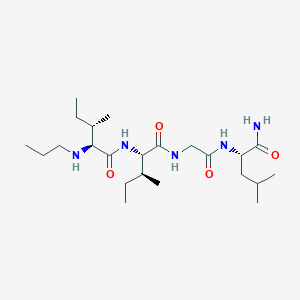
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide: is a synthetic peptide compound with the molecular formula C23H45N5O4 and a molecular weight of 455.6 g/mol This compound is characterized by its complex structure, which includes multiple amino acid residues linked together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves the stepwise coupling of amino acid residues. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support and then cleaved off after synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It is also used in the development of new synthetic methods and reagents .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It serves as a tool to understand the structure and function of peptides in biological systems .
Medicine: It is studied for its potential to modulate biological pathways and target specific proteins involved in diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays and diagnostic kits .
Wirkmechanismus
The mechanism of action of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
- L-Leucinamide, D-alanyl-L-a-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-
- Benzoylarginine leucinamide
- L-Leucinamide hydrochloride
- DL-tert-Leucinamide
- L-tert-leucinamide hydrochloride
- NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-D-LEUCINAMIDE
- NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-L-LEUCINAMIDE
Uniqueness: this compound is unique due to its specific sequence of amino acids and the presence of a propyl group. This unique structure imparts specific properties and reactivity, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
193823-97-1 |
|---|---|
Molekularformel |
C23H45N5O4 |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propylamino)pentanamide |
InChI |
InChI=1S/C23H45N5O4/c1-8-11-25-19(15(6)9-2)23(32)28-20(16(7)10-3)22(31)26-13-18(29)27-17(21(24)30)12-14(4)5/h14-17,19-20,25H,8-13H2,1-7H3,(H2,24,30)(H,26,31)(H,27,29)(H,28,32)/t15-,16-,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
VAOVHCXKCPJVQO-TXTPUJOMSA-N |
Isomerische SMILES |
CCCN[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N |
Kanonische SMILES |
CCCNC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



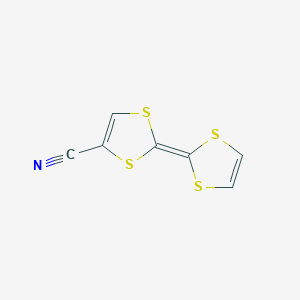
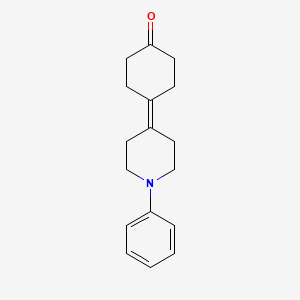
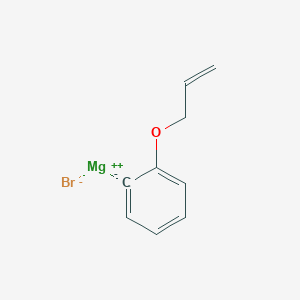
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
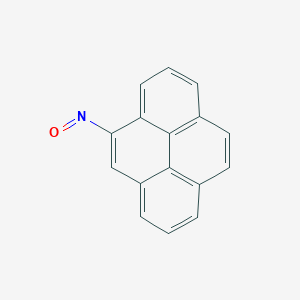
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
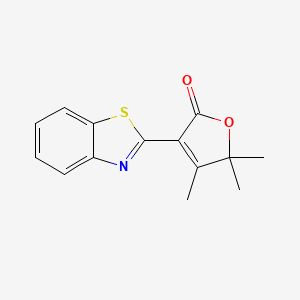
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
